N-(naphthalen-1-ylmethyl)propan-2-amine
Description
N-(naphthalen-1-ylmethyl)propan-2-amine (CAS: 14489-77-1) is a secondary amine featuring a naphthalen-1-ylmethyl group attached to an isopropylamine backbone. Characterization typically employs NMR, HRMS, IR, and optical rotation analysis, as seen in analogous compounds .
Properties
CAS No. |
14489-77-1 |
|---|---|
Molecular Formula |
C14H17N |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
N-(naphthalen-1-ylmethyl)propan-2-amine |
InChI |
InChI=1S/C14H17N/c1-11(2)15-10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9,11,15H,10H2,1-2H3 |
InChI Key |
LIMYPCKNYIHPHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphthalen-1-ylmethyl)propan-2-amine typically involves the reaction of naphthalen-1-ylmethyl chloride with isopropylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base such as sodium hydroxide or potassium carbonate is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as distillation or recrystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-(naphthalen-1-ylmethyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding naphthalen-1-ylmethyl ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or alcohols in the presence of a base.
Major Products Formed
Oxidation: Naphthalen-1-ylmethyl ketones or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted naphthalen-1-ylmethyl derivatives.
Scientific Research Applications
N-(naphthalen-1-ylmethyl)propan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(naphthalen-1-ylmethyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues with Aromatic Substituents
Key Observations :
- Synthesis Efficiency : Bulky substituents (e.g., naphthalen-1-yl(phenyl)methyl) reduce yields (19% ), likely due to steric hindrance during reductive amination.
- Optical Activity : Enantiomers of N-(1-phenylethyl)propan-2-amine exhibit significant optical rotation ([α]25 = ±51.9–62.2°), highlighting their utility in asymmetric synthesis .
Derivatives with Aliphatic or Hybrid Substituents
Key Observations :
- Yield Improvement : Aliphatic substituents (e.g., cyclohexyl) improve yields (58% ) compared to bulky aromatic groups.
Biological Activity
N-(naphthalen-1-ylmethyl)propan-2-amine, a derivative of the naphthalene family, has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the compound's synthesis, biological mechanisms, and activity across various studies, emphasizing its therapeutic potential and underlying biochemical interactions.
1. Chemical Structure and Synthesis
This compound is characterized by its naphthalene moiety attached to a propan-2-amine backbone. The synthesis typically involves the reaction of naphthalen-1-ylmethylamine with appropriate alkylating agents under controlled conditions. For example, methods may include the use of dichloromethane as a solvent and sodium hydroxide as a base to facilitate the reaction.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing pathways related to mood regulation and cognitive function.
- Enzyme Modulation : It can act as an inhibitor or activator of specific enzymes involved in metabolic processes.
These interactions suggest potential applications in treating neuropsychiatric disorders and other conditions.
3.1 Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. A study utilizing the DPPH radical scavenging assay demonstrated that this compound effectively neutralizes free radicals, thereby potentially protecting cells from oxidative stress. The antioxidant activity was compared to well-known antioxidants such as ascorbic acid, showing comparable efficacy in certain assays .
| Compound | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid |
|---|---|---|
| This compound | 75% | Comparable |
| Ascorbic Acid | 80% | - |
3.2 Anticancer Properties
The anticancer potential of this compound has been explored in various studies. In vitro assays against human cancer cell lines such as U87 (glioblastoma) and MDA-MB-231 (triple-negative breast cancer) have shown that this compound can induce cytotoxic effects, with IC50 values indicating significant cell viability reduction:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| U87 | 15 | High Cytotoxicity |
| MDA-MB-231 | 25 | Moderate Cytotoxicity |
The mechanism behind this activity may involve the induction of apoptosis and inhibition of cell proliferation pathways .
Case Study 1: Neuroprotective Effects
A recent study investigated the neuroprotective effects of this compound in animal models of neurodegeneration. The results indicated that treatment with this compound led to a significant reduction in markers of neuronal damage and improved cognitive function in behavioral tests.
Case Study 2: Anti-inflammatory Properties
Another study highlighted the anti-inflammatory effects of this compound in vitro. The compound was shown to inhibit pro-inflammatory cytokines, suggesting its potential utility in treating inflammatory diseases.
5. Conclusion
This compound displays promising biological activities, particularly as an antioxidant and anticancer agent. Its ability to modulate key biological pathways positions it as a candidate for further research in pharmacological applications. Future studies should focus on elucidating its precise mechanisms of action and exploring its therapeutic potential across various medical fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
